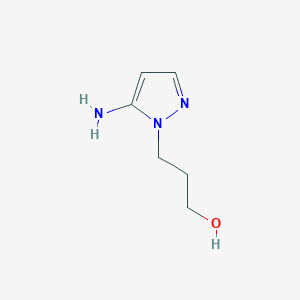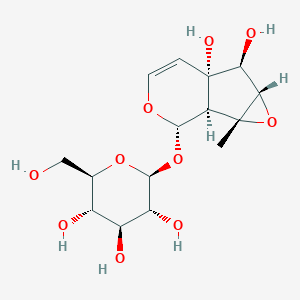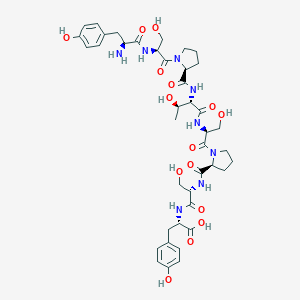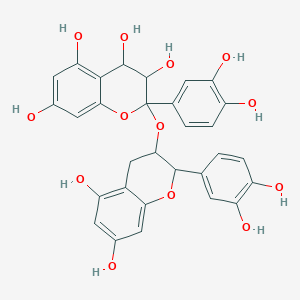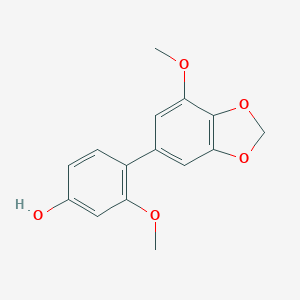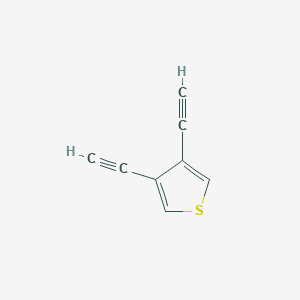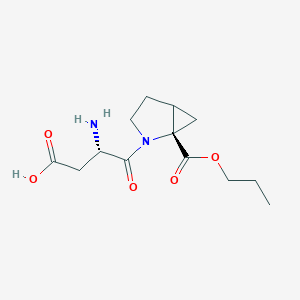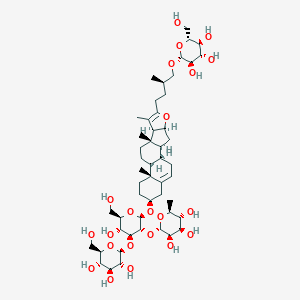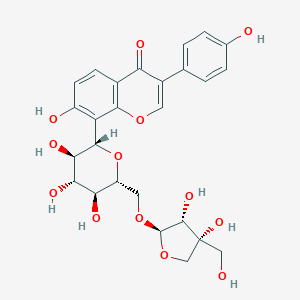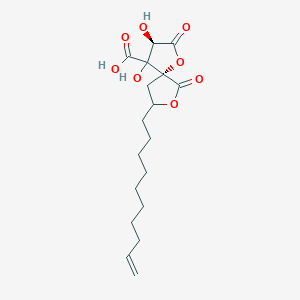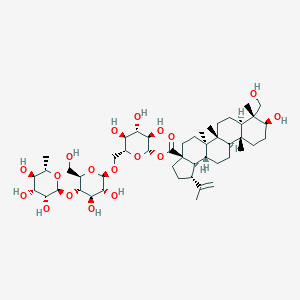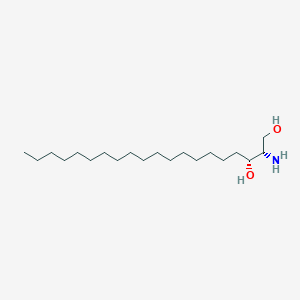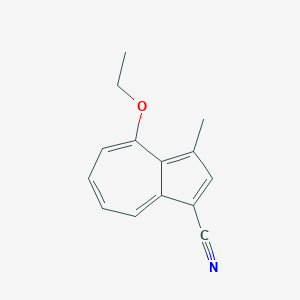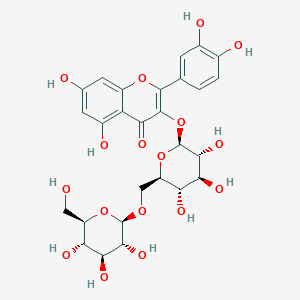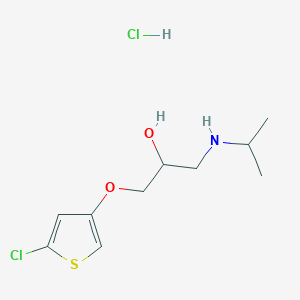
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. This chemical is commonly known as Carteolol hydrochloride and is used in the treatment of various medical conditions. Carteolol hydrochloride is a beta-blocker that is used to treat hypertension, angina, and other cardiovascular conditions.
Mechanism Of Action
Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body. Beta-adrenergic receptors are found in various tissues throughout the body, including the heart, lungs, and blood vessels. By blocking these receptors, Carteolol hydrochloride reduces the effects of adrenaline and other stress hormones on the body. This results in a decrease in heart rate, blood pressure, and the workload of the heart.
Biochemical And Physiological Effects
Carteolol hydrochloride has several biochemical and physiological effects on the body. It reduces heart rate and blood pressure, which can help to reduce the workload of the heart. Additionally, Carteolol hydrochloride has been shown to reduce intraocular pressure, making it effective in treating glaucoma.
Advantages And Limitations For Lab Experiments
One advantage of using Carteolol hydrochloride in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific physiological processes. Additionally, Carteolol hydrochloride has been extensively studied, so there is a wealth of information available on its effects and potential uses.
One limitation of using Carteolol hydrochloride in lab experiments is that it is a beta-blocker, which means that it can have systemic effects on the body. This can make it difficult to isolate the effects of Carteolol hydrochloride on specific physiological processes. Additionally, Carteolol hydrochloride can have side effects, which can impact the results of lab experiments.
Future Directions
There are several potential future directions for research on Carteolol hydrochloride. One area of interest is its potential use in treating other medical conditions, such as heart failure and arrhythmias. Additionally, Carteolol hydrochloride may have potential as a neuroprotective agent, as it has been shown to reduce intraocular pressure and may have similar effects on the brain.
Conclusion:
Carteolol hydrochloride is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential use in treating hypertension, angina, and glaucoma. Carteolol hydrochloride works by blocking the beta-adrenergic receptors in the body, which reduces the effects of stress hormones on the body. While Carteolol hydrochloride has several advantages for use in lab experiments, it also has limitations due to its systemic effects on the body. There are several potential future directions for research on Carteolol hydrochloride, including its potential use in treating other medical conditions and as a neuroprotective agent.
Synthesis Methods
Carteolol hydrochloride is synthesized by reacting 2-chloro-4-thiophenol with epichlorohydrin in the presence of a base. The resulting product is then reacted with isopropylamine to form 1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol. This product is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Scientific Research Applications
Carteolol hydrochloride has been extensively studied for its potential use in treating various medical conditions. It has been shown to be effective in treating hypertension and angina. Additionally, Carteolol hydrochloride has been studied for its potential use in treating glaucoma, a condition that causes damage to the optic nerve and can lead to blindness.
properties
CAS RN |
132719-64-3 |
|---|---|
Product Name |
1-(2-Chloro-4-thienyloxy)-3-isopropylamino-2-propanol hydrochloride |
Molecular Formula |
C10H17Cl2NO2S |
Molecular Weight |
286.22 g/mol |
IUPAC Name |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H16ClNO2S.ClH/c1-7(2)12-4-8(13)5-14-9-3-10(11)15-6-9;/h3,6-8,12-13H,4-5H2,1-2H3;1H |
InChI Key |
KDARAXIJQXFOPB-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CSC(=C1)Cl)O.Cl |
synonyms |
1-(5-chlorothiophen-3-yl)oxy-3-(propan-2-ylamino)propan-2-ol hydrochlo ride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



